molecular formula C18H32BNO3Si B3030207 2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester CAS No. 880495-84-1

2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester

Cat. No.: B3030207
CAS No.: 880495-84-1
M. Wt: 349.3
InChI Key: HHPSYFYQUPVLNV-UHFFFAOYSA-N
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Description

2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester is a compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is notable for its utility in various chemical transformations and its role as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry. The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes with transition metals, which are essential for catalytic processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic esters can influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic esters have been shown to inhibit certain proteases, which can lead to changes in cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form complexes with transition metals, which are crucial for catalytic activities in biochemical reactions. This compound can act as a ligand, binding to metal centers and facilitating the transfer of organic groups in Suzuki-Miyaura coupling reactions. Additionally, it can inhibit or activate enzymes by interacting with their active sites, leading to changes in gene expression and other cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. Studies have shown that boronic esters can be sensitive to hydrolysis and oxidation, which can affect their long-term stability and reactivity. These changes can influence the compound’s effectiveness in biochemical reactions and its impact on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects in facilitating biochemical reactions and influencing cellular processes. At higher doses, it may cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular functions. It is essential to determine the optimal dosage to balance the compound’s efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to organic synthesis and catalytic reactions. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its application in synthetic chemistry and biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments, impacting its activity and function. Understanding the transport mechanisms is essential for optimizing the compound’s use in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on biochemical reactions and cellular processes. The localization of the compound is crucial for its activity and function in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester typically involves the reaction of pyridine-4-boronic acid with pinacol in the presence of a silylating agent such as tert-butyldimethylsilyl chloride. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the boronic ester. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for the Suzuki-Miyaura coupling, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions yield boronic acids .

Scientific Research Applications

2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • Methylboronic acid pinacol ester
  • Vinylboronic acid pinacol ester

Uniqueness

2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester is unique due to its silyl-protected hydroxyl group, which provides additional stability and reactivity compared to other boronic esters. This makes it particularly useful in complex synthetic routes where stability under various reaction conditions is required .

Properties

IUPAC Name

tert-butyl-dimethyl-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methoxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32BNO3Si/c1-16(2,3)24(8,9)21-13-15-12-14(10-11-20-15)19-22-17(4,5)18(6,7)23-19/h10-12H,13H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPSYFYQUPVLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32BNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678198
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880495-84-1
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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